molecular formula C8H11ClN4 B3113553 1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine hydrochloride CAS No. 1956377-48-2

1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine hydrochloride

Cat. No. B3113553
CAS RN: 1956377-48-2
M. Wt: 198.65
InChI Key: ZXYVDNSPIIYLHT-UHFFFAOYSA-N
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Description

The compound “1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine hydrochloride” is a derivative of the triazolopyridine family . Triazolopyridines are an important class of organic compounds employed in various biochemical, clinical, and pharmaceutical applications .


Molecular Structure Analysis

The molecular structure of “this compound” is based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . XRD studies revealed that a similar compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell .

Scientific Research Applications

Agricultural and Pharmaceutical Production

1,2,4-Triazole derivatives, closely related to the chemical , play a crucial role in the production of agricultural products and pharmaceuticals. These compounds are used extensively in the development of plant protection products, including insecticides, fungicides, and plant growth regulators. In the pharmaceutical industry, triazole derivatives are fundamental in the synthesis of drugs with antimicrobial and anti-ischemic properties, among others. Such applications underscore the importance of these compounds in enhancing agricultural productivity and addressing medical needs (Nazarov et al., 2021).

Antibacterial and Antifungal Activities

Triazole compounds have demonstrated potent antibacterial and antifungal activities, specifically against Staphylococcus aureus, a significant pathogen responsible for various infections. The hybrid structures containing 1,2,4-triazole show promising results as potential agents in fighting drug-resistant bacterial strains. Such findings highlight the critical role of triazole derivatives in developing new antibacterial and antifungal therapies, addressing the growing concern of antibiotic resistance (Li & Zhang, 2021).

Biologically Significant Optical Sensors

The structural framework of 1,2,4-triazole derivatives allows for their use in creating optical sensors with significant biological and medicinal applications. These sensors, developed from pyrimidine derivatives, demonstrate the versatility of triazole compounds in scientific research, contributing to advancements in biotechnology and medicinal chemistry (Jindal & Kaur, 2021).

Synthesis and Structural Analysis

The ability to synthesize and structurally analyze triazole derivatives is pivotal in the exploration of their potential applications. Recent studies focus on novel synthetic pathways and the biological evaluation of these compounds, aiming to develop new drugs with diverse biological activities. This research underscores the ongoing interest in triazole compounds within the pharmaceutical industry and the broader scientific community, highlighting their potential in treating a variety of diseases (Ferreira et al., 2013).

properties

IUPAC Name

1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.ClH/c1-6(9)8-11-10-7-4-2-3-5-12(7)8;/h2-6H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYVDNSPIIYLHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C2N1C=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine hydrochloride
Reactant of Route 2
1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine hydrochloride
Reactant of Route 3
1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine hydrochloride
Reactant of Route 4
1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine hydrochloride
Reactant of Route 5
1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine hydrochloride
Reactant of Route 6
1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine hydrochloride

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